molecular formula C25H17BrN2O6 B11686221 4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11686221
M. Wt: 521.3 g/mol
InChI Key: BYWDLXQQOBKMBK-XDHOZWIPSA-N
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Description

4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a tetrahydropyrimidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of electrophilic aromatic substitution reactions to introduce the bromine atom and the phenyl group onto the benzene ring. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with different substituents on the benzene ring. Examples include:

Uniqueness

What sets 4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H17BrN2O6

Molecular Weight

521.3 g/mol

IUPAC Name

4-[[2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H17BrN2O6/c26-20-13-16(8-11-21(20)34-14-15-6-9-17(10-7-15)24(31)32)12-19-22(29)27-25(33)28(23(19)30)18-4-2-1-3-5-18/h1-13H,14H2,(H,31,32)(H,27,29,33)/b19-12+

InChI Key

BYWDLXQQOBKMBK-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)C(=O)NC2=O

Origin of Product

United States

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